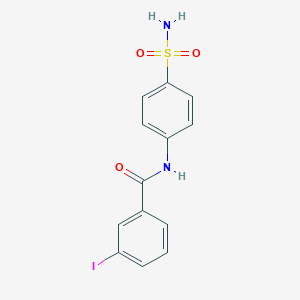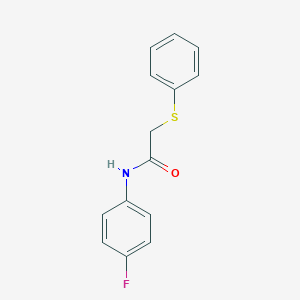![molecular formula C21H25N3O5S2 B411128 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE](/img/structure/B411128.png)
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery
Métodos De Preparación
The synthesis of 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, drawing upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions often involve microwave irradiation to shorten reaction times and improve yields .
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of new derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the indole ring.
Aplicaciones Científicas De Investigación
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: The compound’s potential therapeutic properties are being explored for developing new drugs, particularly in oncology and neurology.
Industry: It may be used in the development of new materials with specific properties, such as polymers and composites.
Mecanismo De Acción
The mechanism of action of 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE involves its interaction with specific molecular targets. For instance, indole derivatives have been shown to bind to proteins such as Bcl-2 and Mcl-1, inhibiting their activity and inducing apoptosis in cancer cells . The compound may exert its effects through hydrogen bonding, Van der Waals forces, and pi-pi interactions with these proteins .
Comparación Con Compuestos Similares
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE can be compared with other indole derivatives, such as:
6,8-Bis-(4-methyl-1-piperidinyl)sulfonyl-benzo[cd]indol-2-one: This compound has similar structural features but different substituents, which may affect its reactivity and biological activity.
Indole-2-carboxamides: These compounds are known for their enzyme inhibitory properties and are used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H25N3O5S2 |
|---|---|
Peso molecular |
463.6g/mol |
Nombre IUPAC |
6,8-bis(piperidin-1-ylsulfonyl)-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C21H25N3O5S2/c25-21-16-9-7-8-15-17(30(26,27)23-10-3-1-4-11-23)14-18(20(22-21)19(15)16)31(28,29)24-12-5-2-6-13-24/h7-9,14H,1-6,10-13H2,(H,22,25) |
Clave InChI |
IKFQZWATIAAKLA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCCCC5 |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


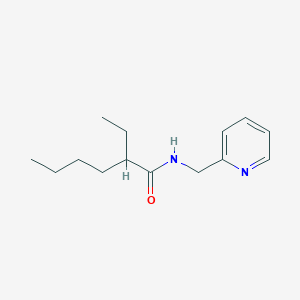
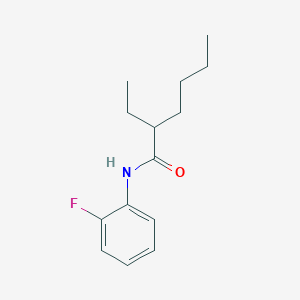
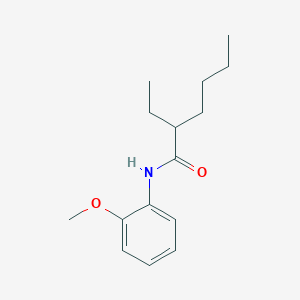
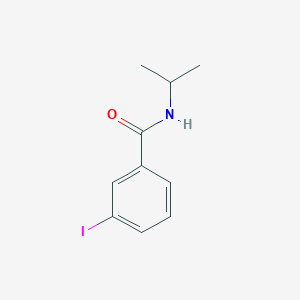
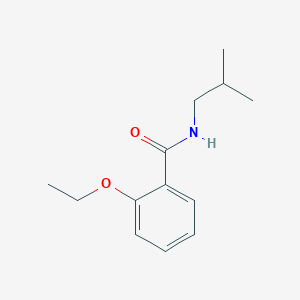
![4-[(2-Methoxy-5-methylanilino)carbonyl]phenyl acetate](/img/structure/B411057.png)
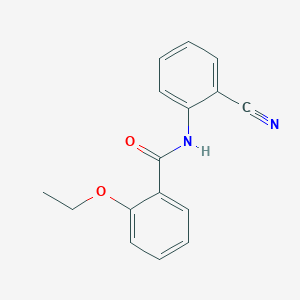
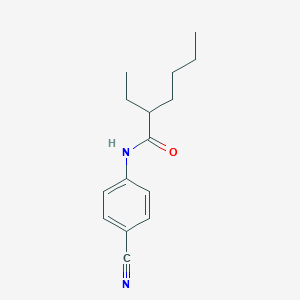
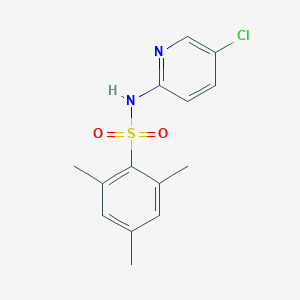
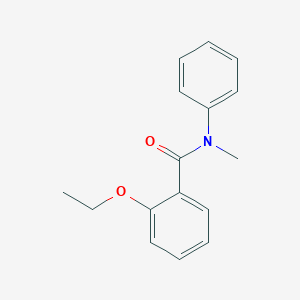
![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)
